molecular formula C15H19NO3 B12804033 Nuphacristine CAS No. 119459-68-6

Nuphacristine

Cat. No.: B12804033
CAS No.: 119459-68-6
M. Wt: 261.32 g/mol
InChI Key: MBJDYNFDJNNEHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nuphacristine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the quinolizidine skeleton, followed by specific functional group modifications to achieve the final structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower efficiency compared to natural extraction methods .

Chemical Reactions Analysis

Types of Reactions: Nuphacristine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce deoxygenated derivatives .

Mechanism of Action

The mechanism of action of Nuphacristine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison: Nuphacristine is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities. Compared to similar compounds like Nupharidine and Deoxynupharidine, this compound exhibits different reactivity and potency in various biological assays .

Properties

CAS No.

119459-68-6

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

6-(furan-3-yl)-9-(hydroxymethyl)-2,6,7,8,9,9a-hexahydro-1H-quinolizine-3-carbaldehyde

InChI

InChI=1S/C15H19NO3/c17-8-11-1-3-14-12(9-18)2-4-15(16(14)7-11)13-5-6-19-10-13/h5-8,10,12,14-15,18H,1-4,9H2

InChI Key

MBJDYNFDJNNEHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=C(CCC2C1CO)C=O)C3=COC=C3

Origin of Product

United States

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